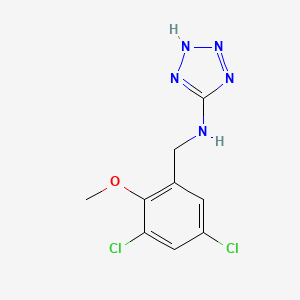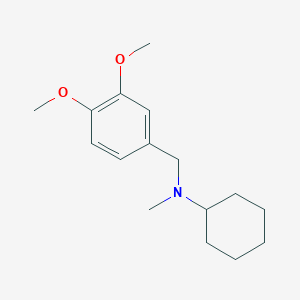![molecular formula C16H12N2O4S B5879780 N-[(1,3-benzoxazol-2-ylthio)acetyl]-2-hydroxybenzamide](/img/structure/B5879780.png)
N-[(1,3-benzoxazol-2-ylthio)acetyl]-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,3-benzoxazol-2-ylthio)acetyl]-2-hydroxybenzamide, commonly known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer. In
Mecanismo De Acción
BTA-EG6 exerts its anti-cancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that helps other proteins fold into their proper shape and function. Many cancer cells rely on HSP90 to stabilize and activate oncogenic proteins that promote cancer cell growth and survival. By inhibiting HSP90, BTA-EG6 disrupts the stability and function of these oncogenic proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
Studies have shown that BTA-EG6 selectively inhibits the activity of HSP90 without affecting the activity of other chaperone proteins. This selectivity is important because it reduces the risk of off-target effects and toxicity. In addition, BTA-EG6 has been shown to induce the expression of heat shock proteins, which are important for protecting cells from stress and damage. This suggests that BTA-EG6 may have a protective effect on normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BTA-EG6 is its selectivity for HSP90, which reduces the risk of off-target effects and toxicity. In addition, BTA-EG6 has shown promising anti-cancer effects in preclinical studies, making it a potentially useful tool for cancer research. However, one limitation of BTA-EG6 is its low solubility in water, which can make it difficult to administer in vivo. This limitation can be overcome by formulating BTA-EG6 in a suitable vehicle or by using alternative administration routes.
Direcciones Futuras
There are several future directions for research on BTA-EG6. One direction is to further explore its anti-cancer effects in vivo and to determine its efficacy and safety in animal models. Another direction is to investigate the potential use of BTA-EG6 in combination with other anti-cancer agents to enhance its therapeutic effects. Additionally, the development of more soluble analogs of BTA-EG6 may improve its pharmacokinetic properties and increase its potential for clinical use. Finally, further research is needed to fully understand the mechanism of action of BTA-EG6 and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of BTA-EG6 involves a multi-step process that includes the reaction of 2-hydroxybenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. The 2-chlorobenzoic acid is then reacted with 2-mercaptobenzoxazole in the presence of triethylamine to form N-(2-benzoxazolyl) -2-chlorobenzamide. This intermediate compound is further reacted with ethylene glycol to yield N-[(1,3-benzoxazol-2-ylthio)acetyl]-2-hydroxybenzamide, also known as BTA-EG6.
Aplicaciones Científicas De Investigación
BTA-EG6 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and colon cancer. In addition, BTA-EG6 has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that BTA-EG6 has the potential to be an effective therapeutic agent for the treatment of cancer.
Propiedades
IUPAC Name |
N-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-12-7-3-1-5-10(12)15(21)18-14(20)9-23-16-17-11-6-2-4-8-13(11)22-16/h1-8,19H,9H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRURYJJFVUCNKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)CSC2=NC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methanone](/img/structure/B5879711.png)

![4-chloro-N'-{3-methoxy-4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzylidene}-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5879726.png)
![1-(2-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5879736.png)
![1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene](/img/structure/B5879741.png)
![methyl 4-{[(2-pyridinylthio)acetyl]amino}benzoate](/img/structure/B5879752.png)




![methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5879797.png)